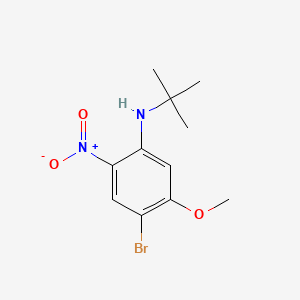
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, also known as MPT, is a synthetic compound used in the synthesis of various organic compounds. It is a versatile and useful reagent, and has become increasingly important in the fields of chemistry, biology and pharmacology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride involves the reaction of 2-pyrrolidinone with 2-chloroethylmorpholine followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the final product.
Starting Materials
2-pyrrolidinone, 2-chloroethylmorpholine, sodium borohydride, hydrochloric acid
Reaction
2-pyrrolidinone is reacted with 2-chloroethylmorpholine in the presence of a base such as sodium hydroxide to yield 1-(2-Morpholinoethyl)pyrrolidin-2-one., The resulting intermediate is then reduced with sodium borohydride to yield 1-(2-Morpholinoethyl)pyrrolidin-2-ol., Finally, treatment with hydrochloric acid results in the formation of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride.
Applications De Recherche Scientifique
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of peptides, polymers, and other biopolymers. It is also used in the synthesis of drugs and other pharmaceuticals. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of nanomaterials, such as carbon nanotubes and graphene.
Mécanisme D'action
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride acts as an acid-base catalyst in the synthesis of various organic compounds. It is a versatile reagent, and can be used to catalyze a variety of reactions, including nucleophilic substitution, nucleophilic addition, and electrophilic substitution. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride can be used to catalyze the formation of hydrogen bonds between molecules, allowing for the formation of more stable compounds.
Effets Biochimiques Et Physiologiques
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of physiological effects. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to have anticonvulsant and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as a reagent has several advantages in laboratory experiments. It is a stable and inexpensive reagent, and can be used in a variety of reactions. Additionally, it is non-toxic and has a low environmental impact. However, there are some limitations to its use. It is not very soluble in water, and it is not very reactive at low temperatures.
Orientations Futures
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has potential applications in many areas of science. It could be used in the synthesis of new materials, such as nanomaterials and polymers, for use in drug delivery systems. Additionally, it could be used to synthesize new drugs and pharmaceuticals. Additionally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an inhibitor of acetylcholinesterase, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an anticonvulsant and analgesic.
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.3ClH/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12;;;/h10H,1-9,11H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTLSMBJVHOZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCN2CCOCC2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride | |
CAS RN |
1337880-81-5 |
Source


|
| Record name | 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)



